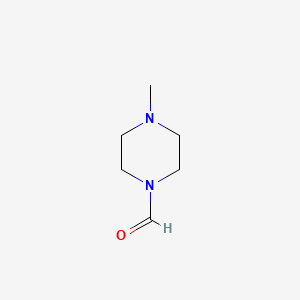
1-Formyl-4-methylpiperazine
Cat. No. B1335224
Key on ui cas rn:
7556-55-0
M. Wt: 128.17 g/mol
InChI Key: JQTMGOLZSBTZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06734302B2
Procedure details


Phosgene (1.31 mL, 2.53 mmol, 1.93 M in toluene) was added dropwise to a cooled (0° C.) mixture of triethylamine (0.37 mL, 2.64 mmol) and 4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole (225 mg, 0.53 mmol, example 1) in THF (5 mL). The reaction mixture was stirred for 2.5 h and evaporated. The residue was kept under high vacuum for 30 min and was redissovled in methylene chloride (10 mL). The slurry was added dropwise to a solution of N-methylpiperazine (1.05 g, 10.48 mmol) in methylene chloride (5 mL). After 1 h, the reaction was worked up with aqueous sodium bicarbonate and extracted with methylene chloride. The organic extracts were washed with water and brine, and dried over sodium sulfate. Evaporation of the solvents and chromatography of the residue over silica gel using 1-4% methanol in methylene chloride gave 4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy-phenyl)-4,5-dihydro-imidazol-1-yl]-(4-methyl-piperazin-1-yl)-methanone. HR-MS (ES, m/z) calculated for C29H31N4O3Cl2[(M+H)+]553.1768, observed 553.1773.


Name
4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole
Quantity
225 mg
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].C(N(CC)CC)C.ClC1C=CC(C2C(C3C=CC(Cl)=CC=3)NC(C3C=CC(OC)=CC=3OC)=N2)=CC=1.[CH3:41][N:42]1[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]1.C(=O)(O)[O-].[Na+]>C1COCC1.C(Cl)Cl>[CH3:41][N:42]1[CH2:47][CH2:46][N:45]([CH:1]=[O:2])[CH2:44][CH2:43]1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
4,5-bis-(4-chloro-phenyl)-2-(2,4-dimethoxy phenyl)-4,5-dihydro-1H-imidazole
|
|
Quantity
|
225 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1N=C(NC1C1=CC=C(C=C1)Cl)C1=C(C=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The residue was kept under high vacuum for 30 min
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvents and chromatography of the residue over silica gel using 1-4% methanol in methylene chloride
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
